molecular formula C13H14N2O3S B2622973 5-{(E)-[(4-methoxybenzyl)amino]methylidene}-3-methyl-1,3-thiazolane-2,4-dione CAS No. 865658-86-2

5-{(E)-[(4-methoxybenzyl)amino]methylidene}-3-methyl-1,3-thiazolane-2,4-dione

Cat. No.: B2622973
CAS No.: 865658-86-2
M. Wt: 278.33
InChI Key: ZPVXLXFHKCMUFF-DHZHZOJOSA-N
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Description

5-{(E)-[(4-methoxybenzyl)amino]methylidene}-3-methyl-1,3-thiazolane-2,4-dione is a heterocyclic compound that contains a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{(E)-[(4-methoxybenzyl)amino]methylidene}-3-methyl-1,3-thiazolane-2,4-dione typically involves the condensation of 4-methoxybenzylamine with a thiazole derivative under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-{(E)-[(4-methoxybenzyl)amino]methylidene}-3-methyl-1,3-thiazolane-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

5-{(E)-[(4-methoxybenzyl)amino]methylidene}-3-methyl-1,3-thiazolane-2,4-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-{(E)-[(4-methoxybenzyl)amino]methylidene}-3-methyl-1,3-thiazolane-2,4-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The exact molecular pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-{(E)-[(4-methoxybenzyl)amino]methylidene}-3-methyl-1,3-thiazolane-2,4-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-hydroxy-5-[(4-methoxyphenyl)methyliminomethyl]-3-methyl-1,3-thiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-15-12(16)11(19-13(15)17)8-14-7-9-3-5-10(18-2)6-4-9/h3-6,8,16H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFFLWIZIIFLOAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(SC1=O)C=NCC2=CC=C(C=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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